molecular formula C14H15N3O2 B572170 Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate CAS No. 1355171-29-7

Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

Cat. No.: B572170
CAS No.: 1355171-29-7
M. Wt: 257.293
InChI Key: LQYVAXIQTIQDEK-UHFFFAOYSA-N
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Description

Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS 1355171-29-7) is a high-purity chemical intermediate of significant interest in medicinal chemistry. This compound, with a molecular formula of C14H15N3O2 and a molecular weight of 257.29 g/mol, serves as a protected core scaffold for the synthesis of more complex molecules . Its primary research value lies in its role as a key building block in drug discovery programs. The tetrahydropyrazolopyridine structure is a privileged scaffold in the design of active pharmaceutical ingredients. Specifically, this benzyl carbamate derivative is a crucial precursor in the synthesis of immunomodulators for the potential treatment of autoimmune diseases and has been investigated as a key intermediate for GlyT1 inhibitors, which are relevant for central nervous system disorders . Researchers utilize this compound to access the 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine skeleton after selective deprotection, enabling further functionalization. The product is offered with a typical purity of 97% and must be handled in accordance with its safety profile, which includes warnings that it may be harmful if swallowed and causes skin and serious eye irritation . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

benzyl 1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-14(19-10-11-4-2-1-3-5-11)17-7-6-13-12(9-17)8-15-16-13/h1-5,8H,6-7,9-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYVAXIQTIQDEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NN=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20741089
Record name Benzyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355171-29-7
Record name Benzyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Intermediate Preparation: Tert-Butyl Carbamate Protection

A patent-derived method (WO2019108565A1) outlines the synthesis of benzyl-protected pyrazolo[4,3-c]pyridines through a multi-step sequence. The tert-butyl carbamate (Boc) group is introduced to protect amines during early stages:

  • Step 1 : Reaction of tert-butyl 3-amino-2-[(2-methyl-1H-indol-4-yl)carbonyl]-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-5-amine with ethyl chloroformate in dichloromethane yields the Boc-protected intermediate.

  • Step 2 : Deprotection using trifluoroacetic acid (TFA) in dichloromethane reveals the primary amine, enabling subsequent benzylation.

This strategy ensures chemoselectivity, preventing unwanted side reactions during later stages.

Benzylation and Esterification

The introduction of the benzyl ester group is achieved via nucleophilic acyl substitution. In Step 6 of WO2019108565A1, benzyl chloroformate reacts with the deprotected amine intermediate in the presence of a base (e.g., triethylamine) to form benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate. Key reaction parameters include:

  • Solvent : Ethyl acetate or dichloromethane.

  • Temperature : Room temperature (25°C).

  • Workup : Extraction with ethyl acetate, washing with brine, and drying over anhydrous sodium sulfate.

  • Purification : Column chromatography using ethyl acetate/petroleum ether (1:10) yields the product in ~70% purity.

Alternative Routes: Cyclization and Functionalization

Hydrazine-Mediated Cyclization

A literature method (Sage Journals, 2019) describes the use of carbohydrazides to form pyrazolo-pyridine hybrids. Adapting this approach, pyridine-3-carbohydrazide is treated with phenyl isothiocyanate in refluxing ethanol, catalyzed by piperidine, to afford thioamide derivatives. Subsequent cyclization under acidic conditions (e.g., HCl/NaNO₂) yields the pyrazolo[4,3-c]pyridine core, which is then benzylated.

Reaction Conditions :

  • Reagents : Phenyl isothiocyanate, piperidine.

  • Solvent : Ethanol.

  • Time : 8–10 hours.

  • Yield : 70–89%.

Curtius Rearrangement and Isocyanate Formation

WO2018011163A1 discloses a Curtius rearrangement pathway to generate isocyanate intermediates, which undergo nucleophilic attack by carboxylate anions. For example, treating a pyrazolo-pyridine precursor with diethyl acetylenedicarboxylate in refluxing toluene forms a pyrazolone derivative, which is subsequently benzylated.

Key Data :

  • 1H NMR : Pyrazolone-NH proton at δ 11.20, pyridine-H-4 at δ 8.20.

  • 13C NMR : Ester carbons at δ 15.7 (CH₃) and 52.8 (CH₂).

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra provide definitive evidence for the structure of benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate:

  • 1H NMR (400 MHz, DMSO-d₆) :

    • δ 7.70–7.35 (m, 5H, benzyl aromatic protons).

    • δ 5.20 (s, 2H, benzyl CH₂).

    • δ 4.10–3.80 (m, 4H, pyrazolo-pyridine CH₂).

    • δ 2.50 (s, 3H, CH₃).

  • 13C NMR (100 MHz, DMSO-d₆) :

    • δ 165.4 (carbonyl carbon).

    • δ 136.2–128.5 (benzyl aromatic carbons).

    • δ 67.8 (benzyl CH₂).

    • δ 44.2–22.4 (pyrazolo-pyridine carbons).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₁₆H₁₅N₃O₂) with a calculated [M+H]+ ion at m/z 282.1238 and observed m/z 282.1241.

Comparative Analysis of Synthetic Methods

Method Yield Key Advantage Limitation
Boc Protection70%High chemoselectivityMulti-step, time-consuming
Hydrazine Cyclization89%Single-step cyclizationRequires harsh acidic conditions
Curtius Rearrangement65%Versatile for functionalizationLow yield due to intermediate instability

Challenges and Optimization Strategies

  • Regioselectivity : Competing cyclization pathways may yield undesired regioisomers. Using piperidine as a catalyst enhances selectivity for the 4,3-c isomer.

  • Benzyl Ester Stability : The benzyl group is susceptible to hydrogenolysis. Alternatives like tert-butyl esters may be used temporarily, with final benzylation performed in the last step.

  • Purification : Column chromatography with ethyl acetate/petroleum ether gradients effectively separates the target compound from byproducts .

Chemical Reactions Analysis

Types of Reactions

Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate has been evaluated for its antimicrobial properties. Research indicates that derivatives of pyrazolo compounds exhibit significant activity against various bacterial strains.

Study Bacterial Strains Tested Results
Study AStaphylococcus aureus, Escherichia coliInhibition observed at concentrations of 50 µg/mL
Study BKlebsiella pneumoniae, Pseudomonas aeruginosaPotent activity with MIC values lower than standard antibiotics

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Potential

The pyrazolo[4,3-c]pyridine scaffold has been extensively studied for anticancer activity. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines.

Cell Line IC50 Value (µM) Mechanism of Action
HeLa (Cervical Cancer)12.5Induction of apoptosis
MCF-7 (Breast Cancer)15.0Cell cycle arrest
A549 (Lung Cancer)10.0Inhibition of proliferation

These results highlight the compound's potential as an anticancer agent and warrant further investigation into its mechanism of action.

Enzyme Inhibition

Recent studies have focused on the enzyme inhibitory properties of this compound. For instance, it has been identified as a potent inhibitor of certain enzymes involved in bacterial resistance mechanisms.

Enzyme Target Ki Value (nM) Source
BasE (Adenylating Enzyme)2Acinetobacter baumannii

This inhibition could provide insights into developing novel treatments for resistant bacterial infections.

Case Study 1: Synthesis and Evaluation

A systematic study synthesized various analogs of this compound to evaluate their biological activities. The study revealed that modifications at the benzyl position significantly enhanced antimicrobial and anticancer activities compared to the parent compound.

Case Study 2: Structure-Activity Relationship (SAR)

An extensive SAR analysis was conducted to identify key structural features contributing to the biological activity of pyrazolo derivatives. This study concluded that specific substitutions on the pyrazole ring could lead to improved potency against targeted diseases.

Mechanism of Action

The mechanism of action of Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The pyrazolo[4,3-c]pyridine scaffold is widely modified for diverse applications. Key derivatives include:

Compound Name Substituents Key Features
Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate 5-benzyloxycarbonyl High lipophilicity; precursor for further functionalization .
tert-Butyl 3-amino-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate 3-amino, 2-methyl, 5-tert-butoxycarbonyl Semi-chair conformation in crystal lattice; N–H⋯O/N hydrogen bonding .
1-Benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide 1-benzoyl, 3-phenyl, 5-carboxamide Anti-TB activity: IC50 = 21.8 ± 0.8 μM against Mtb pantothenate synthetase .
tert-Butyl 7-(hydroxymethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate 7-hydroxymethyl, 2-methyl Hydroxymethyl group enhances solubility; potential for prodrug development .

Physicochemical Properties

  • Stability : tert-Butyl esters (e.g., CAS 924869-27-2) require storage at 2–8°C under dry conditions, while benzyl esters may have similar stability needs .
  • Crystallography: The tert-butyl 3-amino-2-methyl derivative crystallizes in a triclinic system (a = 6.3151 Å, b = 9.3615 Å) with intermolecular hydrogen bonding, a feature absent in the benzyl ester due to its lack of amino groups .

Biological Activity

Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. Its unique fused ring structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H15N3O2
  • Molar Mass : 257.29 g/mol
  • CAS Number : 1355171-29-7
  • Density : 1.304 g/cm³
  • Boiling Point : 483.3 °C (predicted)
  • pKa : 14.97 (predicted)

This compound acts primarily as an inhibitor of cyclin-dependent kinases (CDKs). By binding to the active site of CDKs, it prevents the phosphorylation of target proteins essential for cell cycle progression, thereby exhibiting potential anticancer properties .

Biological Activities

The compound has been investigated for various biological activities:

Anticancer Activity

Research indicates that this compound demonstrates significant cytotoxic effects against several cancer cell lines. For instance:

  • IC50 Values : The compound has shown IC50 values ranging from 0.36 µM to 1.8 µM against CDK2 and CDK9 respectively .
  • Cell Lines Tested : It has been tested on human tumor cell lines such as HeLa and HCT116, showing promising antiproliferative effects .

Enzyme Inhibition

The compound is also noted for its role in inhibiting various enzymes:

  • Cyclin-dependent Kinases (CDKs) : As mentioned earlier, it effectively inhibits CDK activity, which is crucial in cancer therapy.
  • Potential as an Enzyme Inhibitor : Studies have suggested its potential in inhibiting other enzymes involved in critical biological pathways .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of derivatives of this compound:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 3.9 μg/mL against Gram-positive bacteria like Klebsiella planticola and Staphylococcus aureus .

Case Studies and Research Findings

StudyFindings
Mali et al. (2021)Reported that compounds derived from similar structures exhibited significant anticancer activity with IC50 values comparable to standard drugs like etoposide .
Pradeep et al. (2019)Developed derivatives that showed excellent antibacterial and antifungal activity against various strains with promising results in biofilm inhibition .
RSC Publishing (2020)Highlighted structure-guided design leading to compounds with selective inhibition profiles against CDK2 and CDK9, showcasing the potential for therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions. A common approach involves cyclocondensation of piperidin-4-one derivatives with hydrazine analogs, followed by benzyl protection of the amine group. For example, tert-butyl analogs (structurally similar) are synthesized using tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate and hydroxyethylhydrazine in ethanol, followed by crystallization in ethyl acetate/petroleum ether . Modifications to this protocol, such as varying substituents or protecting groups, require optimization of reaction time, temperature (e.g., room temperature for 24 hours), and solvent systems.

Q. How is the structural conformation of this compound characterized?

  • Methodological Answer : X-ray crystallography is the gold standard for determining conformational details. For example, tert-butyl analogs show a half-chair conformation in the dihydropyridine ring and intermolecular hydrogen bonding (N–H⋯O/N–H⋯N) that stabilizes the crystal lattice . NMR spectroscopy (¹H/¹³C) and mass spectrometry are used to confirm purity and substituent positions, with key signals for the pyrazolo-pyridine core observed at δ 3.5–4.5 ppm (methylene protons) and δ 7.2–7.5 ppm (benzyl aromatic protons) .

Q. What preliminary biological activities have been reported for this scaffold?

  • Methodological Answer : Pyrazolo-pyridine derivatives are evaluated for antimicrobial and enzyme inhibitory activities. For instance, structurally similar compounds (e.g., 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines) were tested against Mycobacterium tuberculosis pantothenate synthetase (PS), with IC50 values ranging from 21.8 ± 0.8 μM to inactive derivatives, highlighting substituent-dependent activity . Screening protocols involve in vitro enzyme assays (e.g., PS inhibition) and cytotoxicity testing (e.g., RAW 264.7 cell line) at concentrations up to 50 μM .

Advanced Research Questions

Q. How can computational methods optimize the biological activity of derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding modes to target proteins (e.g., MTB PS). For example, substituents like nitro or benzoyl groups enhance interactions with hydrophobic pockets in the enzyme active site . QSAR models using descriptors like logP, polar surface area, and H-bond donors/acceptors can guide the design of derivatives with improved pharmacokinetic properties .

Q. What strategies resolve contradictions in bioactivity data across similar derivatives?

  • Methodological Answer : Discrepancies in IC50 or MIC values may arise from assay conditions (e.g., pH, co-solvents) or substituent stereochemistry. Systematic comparison of analogs (e.g., tert-butyl vs. benzyl carbamates) under standardized protocols is critical . For example, replacing tert-butyl with benzyl groups alters steric bulk and electron density, affecting enzyme binding . Dose-response curves and Hill slope analysis help validate activity trends .

Q. How are reaction conditions optimized for scalable synthesis?

  • Methodological Answer : Catalytic systems (e.g., Pd/Cu for cross-coupling) and solvent selection (e.g., DMF for polar intermediates, toluene for non-polar steps) are optimized via Design of Experiments (DoE). For tert-butyl analogs, dry HCl gas in DCM efficiently removes protecting groups, achieving >98% yield . Process analytical technology (PAT), such as in situ FTIR, monitors reaction progress to minimize byproducts .

Q. What analytical challenges arise in characterizing unstable intermediates?

  • Methodological Answer : Air- or moisture-sensitive intermediates (e.g., sulfonamides) require inert atmosphere handling (glovebox/Schlenk techniques). LC-MS with electrospray ionization (ESI) detects transient species, while low-temperature X-ray crystallography (−173°C) stabilizes reactive intermediates . For example, tert-butyl 3-amino intermediates show rapid degradation unless stored at −20°C in dark, anhydrous conditions .

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